REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:12])[CH2:7][C:8]([CH2:10]Cl)=[O:9])[CH3:4].[C:13]([OH:17])([CH3:16])([CH3:15])[CH3:14]>CN(C)C=O>[CH2:3]([O:5][C:6](=[O:12])[CH2:7][C:8](=[O:9])[CH2:10][O:17][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
4.44 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)CCl)=O
|
Name
|
|
Quantity
|
7.08 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
hydrochloric acid ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
extracted four times with ethyl acetate
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Type
|
WASH
|
Details
|
The combined extracts were washed with saturated aqueous sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, then with brine, then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The resulting yellow oil was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and petrol (1:9, v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(COC(C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |